4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole
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Overview
Description
4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole is a complex organic compound that features a unique combination of functional groups, including a phenylsulfonyl group, a piperidinyl group, and a tolyl-substituted oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is often introduced through sulfonylation reactions, using reagents like phenylsulfonyl chloride in the presence of a base.
Tolyl Substitution: The tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of different parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, sulfonyl chlorides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties may be exploited in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(3-methylbenzoyl)piperidine
- (4-Methyl-piperidin-1-yl)-p-tolyl-methanone
- (4-(Aminomethyl)piperidin-1-yl)(m-tolyl)methanone hydrochloride
Uniqueness
4-(Phenylsulfonyl)-5-(piperidin-1-yl)-2-(m-tolyl)oxazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can interact with molecular targets in ways that similar compounds may not.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(3-methylphenyl)-5-piperidin-1-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-16-9-8-10-17(15-16)19-22-20(21(26-19)23-13-6-3-7-14-23)27(24,25)18-11-4-2-5-12-18/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJSBIIDKLYHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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